molecular formula C24H16N6 B400157 (1E)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE

(1E)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE

Cat. No.: B400157
M. Wt: 388.4g/mol
InChI Key: LYLYZHMBBJPZAT-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” is a complex organic compound that features both anthracene and tetraaza-fluorene moieties

Properties

Molecular Formula

C24H16N6

Molecular Weight

388.4g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C24H16N6/c1-3-9-17-15(7-1)13-16-8-2-4-10-18(16)20(17)14-25-29-24-27-23-22(28-30-24)19-11-5-6-12-21(19)26-23/h1-14H,(H2,26,27,29,30)/b25-14+

InChI Key

LYLYZHMBBJPZAT-AFUMVMLFSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC4=NC5=C(C6=CC=CC=C6N5)N=N4

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC4=NC5=C(C6=CC=CC=C6N5)N=N4

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC4=NC5=C(C6=CC=CC=C6N5)N=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” typically involves the condensation of anthracene derivatives with tetraaza-fluorene derivatives under specific conditions. Common reagents used in the synthesis may include hydrazine derivatives, aldehydes, and catalysts to facilitate the reaction. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

“N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the anthracene or tetraaza-fluorene moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the anthracene or tetraaza-fluorene rings.

Scientific Research Applications

Chemistry

In chemistry, “N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” is studied for its photophysical properties, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Biology

In biological research, this compound may be explored for its potential as a fluorescent probe or as a building block for bioactive molecules.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic properties, such as anticancer or antimicrobial activities.

Industry

Industrially, the compound may find applications in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which “N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” exerts its effects depends on its specific application. For example, in optoelectronic devices, the compound’s photophysical properties are crucial. In medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other anthracene derivatives and tetraaza-fluorene derivatives, such as:

  • 9-Anthraldehyde
  • 2,7-Diazafluorene
  • Anthracene-9-carboxaldehyde

Uniqueness

“N-Anthracen-9-ylmethylene-N’-(9H-1,3,4,9-tetraaza-fluoren-2-yl)-hydrazine” is unique due to its combination of anthracene and tetraaza-fluorene moieties, which impart distinct photophysical and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

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